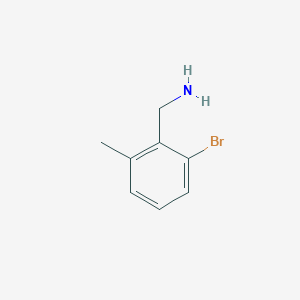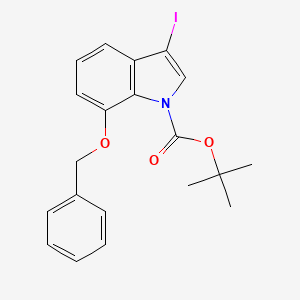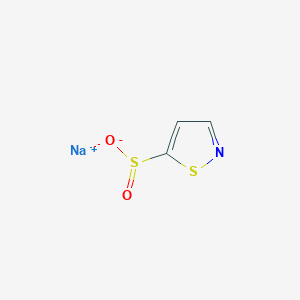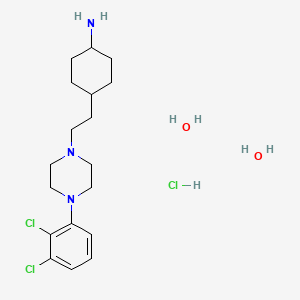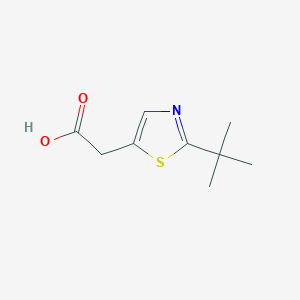
N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol under reflux conditions. The reaction mixture is heated on a water bath for several hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes . The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Hydrazinecarbonyl)phenyl)-4-substitutedbenzamide
- N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(4-(2-(2,4-dichlorobenzylidene)hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to inhibit specific enzymes and its versatility in chemical synthesis make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H13N3O3S |
|---|---|
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
N-[4-(hydrazinecarbonyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-2-16(14,15)12-8-5-3-7(4-6-8)9(13)11-10/h3-6,12H,2,10H2,1H3,(H,11,13) |
Clave InChI |
VPKHHFZDCATOJX-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



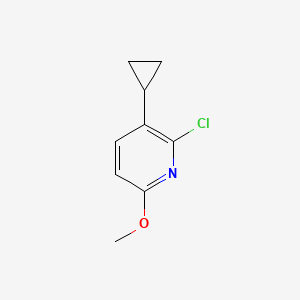
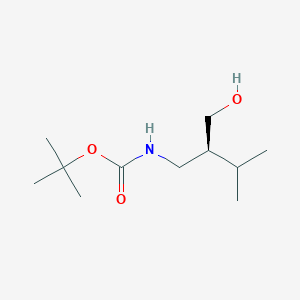
![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
